molecular formula C3H6O3 B14136532 1,3-Dihydroxy-2-propanone-2-13C CAS No. 82425-97-6

1,3-Dihydroxy-2-propanone-2-13C

Cat. No.: B14136532
CAS No.: 82425-97-6
M. Wt: 91.07 g/mol
InChI Key: RXKJFZQQPQGTFL-LBPDFUHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydroxy-2-propanone-2-13C can be synthesized through the catalytic oxidation of glycerol. This process involves the use of acetic acid bacteria, such as Gluconobacter oxydans, which exhibit high activity of glycerol dehydrogenase . The reaction is typically carried out in an aqueous solution of glycerol at a pH of 7.5 and a temperature of 23°C, using immobilized cell preparations of the bacteria as the biocatalyst .

Industrial Production Methods

Industrial production of this compound primarily relies on microbial fermentation. The process involves the incomplete oxidation of glycerol by acetic acid bacteria, resulting in the formation of dihydroxyacetone. This method is preferred due to its high efficiency and the overproduction of glycerol by the biodiesel industry .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxy-2-propanone-2-13C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

1,3-Dihydroxy-2-propanone-2-13C can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to undergo the Maillard reaction, making it valuable in the cosmetic industry for self-tanning products .

Properties

CAS No.

82425-97-6

Molecular Formula

C3H6O3

Molecular Weight

91.07 g/mol

IUPAC Name

1,3-dihydroxy(213C)propan-2-one

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H2/i3+1

InChI Key

RXKJFZQQPQGTFL-LBPDFUHNSA-N

Isomeric SMILES

C([13C](=O)CO)O

Canonical SMILES

C(C(=O)CO)O

Origin of Product

United States

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